tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate typically involves multi-step organic reactionsThe final step involves the protection of the amine group with a tert-butyl carbamate group under mild conditions using tert-butyl chloroformate and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can be carried out to replace the tert-butyl carbamate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of aminopyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-(3-aminopyridin-4-yl)cyclohexyl)carbamate: Similar structure but lacks the methyl group on the cyclohexyl ring.
tert-Butyl (3-(4-aminopyridin-3-yl)-5-methylcyclohexyl)carbamate: Similar structure but with different positioning of the aminopyridine group.
Uniqueness
tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is unique due to the specific positioning of the aminopyridine and methyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNVTEQPYTYYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.